molecular formula C7H10N6S B2888157 4-ethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 1862807-82-6

4-ethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B2888157
CAS No.: 1862807-82-6
M. Wt: 210.26
InChI Key: QTCQJOGKYQXSQW-UHFFFAOYSA-N
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Description

4-ethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarbodithioate with 1-methyl-1H-1,2,4-triazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles such as amines or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, alkyl halides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

4-ethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is unique due to its specific substituents, which can influence its reactivity and interaction with biological targets. The presence of both ethyl and methyl groups can enhance its lipophilicity and ability to penetrate biological membranes, potentially increasing its efficacy as a therapeutic agent.

Properties

IUPAC Name

4-ethyl-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6S/c1-3-13-6(9-10-7(13)14)5-4-12(2)11-8-5/h4H,3H2,1-2H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCQJOGKYQXSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CN(N=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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